

Reactivity of the aniline group in 2-Chloro-4-(methylsulfonyl)aniline

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Compound of Interest

Compound Name: 2-Chloro-4-(methylsulfonyl)aniline

Cat. No.: B078536

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An In-depth Technical Guide to the Reactivity of the Aniline Group in **2-Chloro-4-(methylsulfonyl)aniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(methylsulfonyl)aniline is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The reactivity of its aniline functional group is significantly modulated by the electronic effects of the substituents on the aromatic ring: an ortho-chloro group and a para-methylsulfonyl group. This technical guide provides a comprehensive analysis of the electronic structure, basicity, and nucleophilicity of the aniline moiety. It details the expected reactivity in common synthetic transformations such as N-acylation, N-sulfonylation, diazotization, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and logical diagrams are provided to serve as a resource for professionals in organic synthesis and drug development.

Introduction and Physicochemical Properties

The synthetic utility of **2-Chloro-4-(methylsulfonyl)aniline** is largely dictated by the reactivity of its primary amino group. The presence of two strongly electron-withdrawing groups on the benzene ring—a chlorine atom at the ortho position and a methylsulfonyl group at the para position—dramatically influences the electron density on the nitrogen atom and the aromatic

system. These substituents render the amino group significantly less basic and less nucleophilic compared to unsubstituted aniline. Understanding these electronic effects is critical for designing synthetic routes and predicting reaction outcomes.

Table 1: Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)aniline

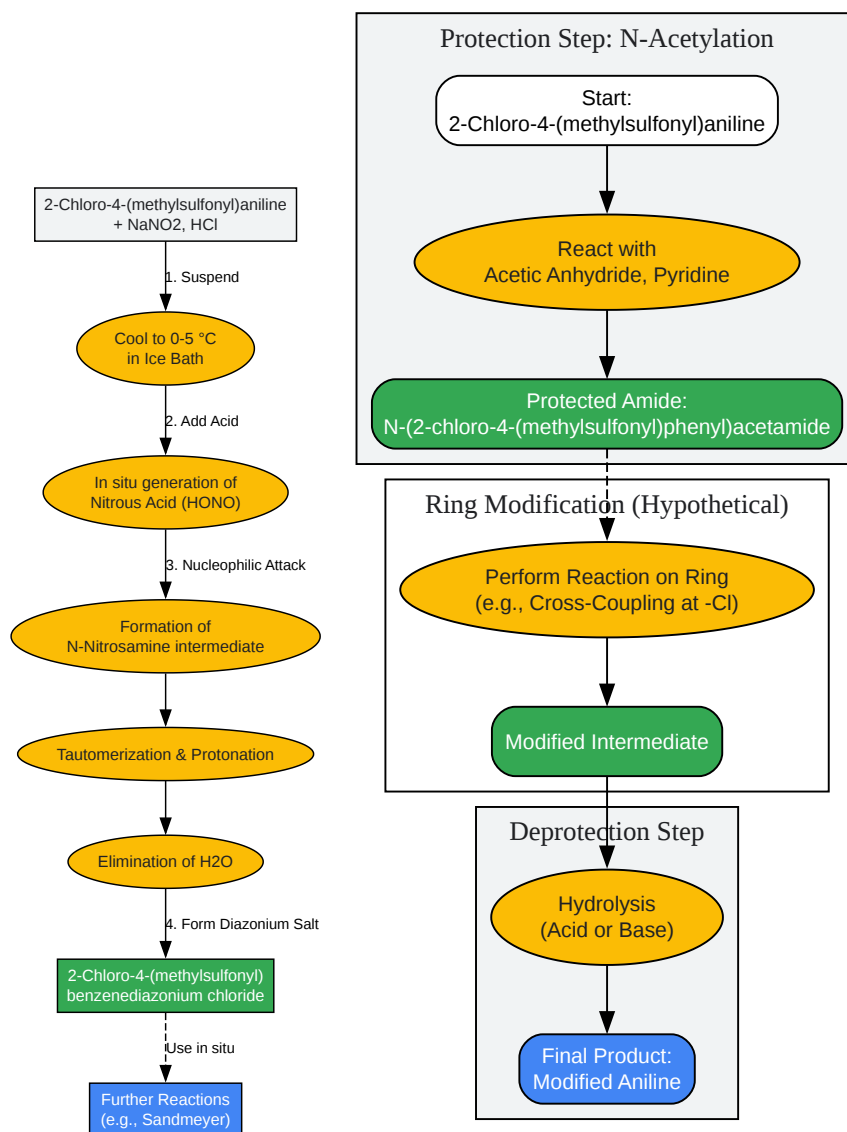
Property	Value	Source
CAS Number	13244-35-4	[1][2]
Molecular Formula	C ₇ H ₈ ClNO ₂ S	[1]
Molecular Weight	205.66 g/mol	[1]
Appearance	Pale purple to gray-brown crystalline powder	[1]
Melting Point	191-198 °C	[1]
Boiling Point	400.1±45.0 °C (Predicted)	[1]
pKa	-0.60±0.10 (Predicted)	[1]
Storage Temperature	2-8°C	[1]

Electronic Effects on the Aniline Group

The reactivity of the aniline group is a direct consequence of the interplay between the inductive and resonance effects of the ring substituents.

- **p-Methylsulfonyl Group (-SO₂CH₃):** This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a negative resonance effect (-R). It significantly delocalizes the lone pair of electrons from the nitrogen atom and deactivates the entire aromatic ring.
- **o-Chloro Group (-Cl):** This group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, opposing electron-donating resonance effect (+R), but the inductive effect is dominant. Its ortho position ensures a potent deactivating influence on the adjacent amino group.

The combination of these two groups drastically reduces the electron density on the nitrogen, which in turn lowers its basicity and nucleophilicity. The predicted pKa of -0.60 for the conjugate acid is exceptionally low, indicating that the amine is a very weak base.[1]



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- 2. 2-CHLORO-4-(METHYLSULFONYL)-ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
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